molecular formula C10H10N2O2 B3236468 5-amino-2-methyl-1H-indole-3-carboxylic acid CAS No. 1369365-60-5

5-amino-2-methyl-1H-indole-3-carboxylic acid

Cat. No. B3236468
CAS RN: 1369365-60-5
M. Wt: 190.2 g/mol
InChI Key: NPSOJDZMQGRFFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 5-amino-2-methyl-1H-indole-3-carboxylic acid, has attracted significant attention due to their biological activity. Novel methods have been investigated to construct indoles as moieties in selected alkaloids . For instance, the Mori–Ban–Hegedus indole synthesis involves changing the base from K2CO3 to Ag2CO3 to diminish isomerization and enhance reaction efficiency .


Molecular Structure Analysis

The molecular structure of 5-amino-2-methyl-1H-indole-3-carboxylic acid consists of an indole ring with an amino group at position 5 and a carboxylic acid group at position 3. The methyl group is attached to the nitrogen atom in the indole ring .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, indole derivatives are known to participate in various chemical transformations. For example, indole-3-carbaldehyde can be oxidized to indole-3-carboxylic acid . Further studies have identified tryptophan metabolites, including indole-3-carboxylic acid, which can activate the aryl hydrocarbon receptor (AHR) .

Future Directions

: Review Article: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids : Frontiers: New Insights Into Gut-Bacteria-Derived Indole and Its Deleterious Effects : Springer: Biological Potential of Indole Derivatives

properties

IUPAC Name

5-amino-2-methyl-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSOJDZMQGRFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-methyl-1H-indole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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